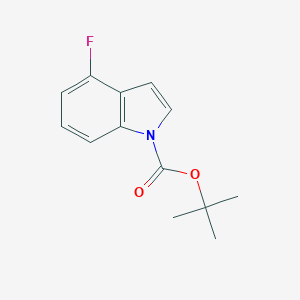

4-Fluoro-N-(BOC)indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 4-Fluoro-N-(BOC)indole can be represented by the SMILES string FC1=C2C=CN(C(OC©©C)=O)C2=CC=C1 . The InChI representation is 1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 .Physical And Chemical Properties Analysis

4-Fluoro-N-(BOC)indole is a solid . Its molecular weight is 235.25 . The CAS number is 129822-45-3 .Applications De Recherche Scientifique

Organic Synthesis

“4-Fluoro-N-(BOC)indole” is an important heterocycle in organic synthesis . It is used as a building block in the synthesis of various organic compounds . It is particularly useful in the functionalization of indoles .

Natural Products

Indole, the core structure of “4-Fluoro-N-(BOC)indole”, is a key component in many natural products . It is used in the synthesis of these products, contributing to their biological activity .

Drug Discovery

Indole-based compounds, like “4-Fluoro-N-(BOC)indole”, are frequently used in drug discovery . They are used in the development of drugs with a wide spectrum of applications, such as antiviral, anti-inflammatory, antihypertensive, and anticancer drugs .

Dye Industry

Indole-based compounds are also used in the dye industry . The indole structure contributes to the color and stability of many dyes .

Materials Science

In materials science, indole-based compounds are used in the development of new materials . Their unique chemical properties make them useful in this field .

Agriculture

Indole-based compounds are used in agriculture, particularly in the development of new pesticides and fertilizers . Their biological activity makes them effective in these applications .

Transition-Metal-Catalyzed Functionalization

“4-Fluoro-N-(BOC)indole” can be used in transition-metal-catalyzed functionalization . This includes C–H functionalization at various positions on the indole ring .

Transition-Metal-Free Functionalization

In addition to transition-metal-catalyzed functionalization, “4-Fluoro-N-(BOC)indole” can also be used in transition-metal-free functionalization . This provides an alternative method for modifying the indole structure .

Safety And Hazards

4-Fluoro-N-(BOC)indole is classified as Acute Tox. 3 Oral according to the GHS06 hazard classification . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl 4-fluoroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVFAXLKBJQDMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563251 |

Source

|

| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-(BOC)indole | |

CAS RN |

129822-45-3 |

Source

|

| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)